

Spectroscopic Analysis of 2-Chloroethyl Phenyl Sulphoxide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulphoxide

Cat. No.: B1345505

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This technical guide addresses the available spectroscopic data for **2-Chloroethyl phenyl sulphoxide** (CAS Number: 27998-60-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for **2-Chloroethyl phenyl sulphoxide** remains largely unavailable in the public domain. This document summarizes the current state of knowledge and provides data for the closely related precursor, 2-Chloroethyl phenyl sulfide, for comparative purposes.

Introduction to 2-Chloroethyl Phenyl Sulphoxide

2-Chloroethyl phenyl sulphoxide is an organic compound with the molecular formula C_8H_9ClOS .^[1] It is the oxidized form of 2-Chloroethyl phenyl sulfide. The accurate characterization of this molecule is crucial for its use in research and development, particularly in fields requiring precise molecular identification and purity assessment. Spectroscopic techniques are the primary methods for such characterization.

Current Availability of Spectroscopic Data

As of the latest search, specific experimental datasets for the NMR (1H and ^{13}C), IR, and MS of **2-Chloroethyl phenyl sulphoxide** are not publicly accessible. While some chemical suppliers list the compound, they do not provide detailed spectral information. One database,

SpectraBase, indicates the existence of a Fourier-Transform Infrared (FTIR) spectrum for **2-Chloroethyl phenyl sulphoxide**, but the actual spectral data is not provided.^[2]

The absence of this data in public repositories and scientific literature presents a significant gap for researchers working with this compound.

Spectroscopic Data of the Precursor: 2-Chloroethyl Phenyl Sulfide

To provide a point of reference, this section details the available spectroscopic data for the unoxidized precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9). This information can be valuable for monitoring the synthesis of **2-Chloroethyl phenyl sulphoxide** via oxidation of the sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-Chloroethyl phenyl sulfide shows distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.20	m	5H	Aromatic (C ₆ H ₅)
3.61	t	2H	-S-CH ₂ -
3.22	t	2H	-CH ₂ -Cl

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
135.2	C (aromatic, ipso)
129.8	CH (aromatic)
129.1	CH (aromatic)
126.9	CH (aromatic)
42.8	-S-CH ₂ -
35.9	-CH ₂ -Cl

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-Chloroethyl phenyl sulfide would be expected to show a molecular ion peak (M^+) at m/z 172, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloroethyl phenyl sulfide would be characterized by the following key absorption bands:

Wavenumber (cm ⁻¹)	Assignment
~3060	C-H stretch (aromatic)
~2950	C-H stretch (aliphatic)
~1580, 1480	C=C stretch (aromatic)
~740, 690	C-H bend (aromatic, out-of-plane)
~650	C-Cl stretch

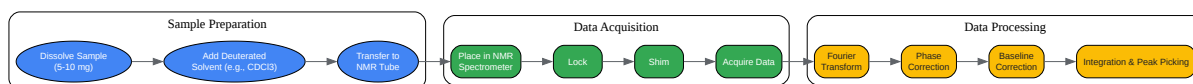
Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **2-Chloroethyl phenyl sulphoxide** are not available due to the lack of published data. However, standard

methodologies for acquiring NMR, IR, and MS spectra would be applicable.

General NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is outlined below.

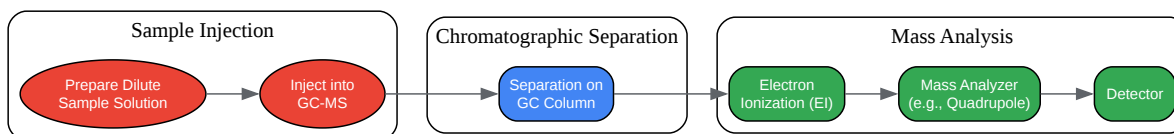


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Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General Mass Spectrometry (GC-MS) Protocol

The following diagram illustrates a typical workflow for Gas Chromatography-Mass Spectrometry.



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Caption: A simplified workflow for sample analysis using GC-MS.

Conclusion and Future Outlook

There is a clear need for the scientific community to generate and publish the fundamental spectroscopic data for **2-Chloroethyl phenyl sulphoxide**. Such data is essential for quality control, reaction monitoring, and the overall advancement of research involving this compound.

Researchers who synthesize or work with this compound are encouraged to perform and disseminate this characterization data. Until then, the spectroscopic information of the precursor, 2-Chloroethyl phenyl sulfide, serves as the most relevant available reference.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroethyl Phenyl Sulphoxide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345505#spectroscopic-data-of-2-chloroethyl-phenyl-sulphoxide-nmr-ir-ms]

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